molecular formula C10H8BrN3 B1379574 7-Bromo-1-ethylbenzodiazole-5-carbonitrile CAS No. 1420800-22-1

7-Bromo-1-ethylbenzodiazole-5-carbonitrile

Cat. No. B1379574
M. Wt: 250.09 g/mol
InChI Key: WMDXKBIOHZUJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-ethylbenzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1420800-22-1 . Its IUPAC name is 7-bromo-1-ethyl-1H-benzo[d]imidazole-5-carbonitrile . The molecular weight of this compound is 250.1 .


Molecular Structure Analysis

The molecular formula of 7-Bromo-1-ethylbenzodiazole-5-carbonitrile is C10H8BrN3 . The InChI code for this compound is 1S/C10H8BrN3/c1-2-14-6-13-9-4-7(5-12)3-8(11)10(9)14/h3-4,6H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Hydrodehalogenation : The study by Ioannidou and Koutentis (2011) discusses regioselective hydrodehalogenation of dihalo carbonitriles, including bromo-substituted variants, to produce various carbonitriles with potential applications in chemical synthesis (Ioannidou & Koutentis, 2011).

  • Photooxidation and Chiroptical Properties : Hamrouni et al. (2020) explored the photooxidation pathway of bromo-cyano helicenes, demonstrating their emission in the blue region and potential for optoelectronic applications (Hamrouni et al., 2020).

  • Molecular Structure Analysis of Dihydrofuran Derivatives : Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives, including bromo-methyl variants, and analyzed their crystal structures, potentially useful in materials science (Swamy et al., 2020).

Photophysical and Electronic Properties

  • Luminescent Rhenium(I) Carbonyl Complexes : Casson et al. (2011) investigated rhenium(I) carbonyl complexes with bromo ligands, revealing phosphorescent emission properties relevant to photonics and material sciences (Casson et al., 2011).

  • Synthesis of Novel Carbonitrile Compounds : Radwan et al. (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds, including bromo-substituted variants, with potential applications in medicinal chemistry (Radwan et al., 2020).

Environmental and Biological Applications

  • Anaerobic Biotransformation of Bromo Carbonitriles : Knight et al. (2003) studied the anaerobic biotransformation of bromoxynil, a bromo carbonitrile herbicide, under various conditions, relevant to environmental bioremediation (Knight et al., 2003).

  • Anticancer Activity of Heterocyclic Compounds : Metwally et al. (2016) synthesized new heterocyclic compounds based on pyrazole carbonitriles, including bromo variants, evaluating their anticancer activities (Metwally et al., 2016).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-1-ethylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c1-2-14-6-13-9-4-7(5-12)3-8(11)10(9)14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDXKBIOHZUJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232175
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-ethylbenzodiazole-5-carbonitrile

CAS RN

1420800-22-1
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbonitrile, 7-bromo-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-ethylbenzodiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-ethylbenzodiazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-Bromo-1-ethylbenzodiazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-ethylbenzodiazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-ethylbenzodiazole-5-carbonitrile
Reactant of Route 6
7-Bromo-1-ethylbenzodiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.